molecular formula C14H16N2O5S2 B2934665 5-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)benzo[d]oxazol-2(3H)-one CAS No. 1428348-94-0

5-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2934665
CAS No.: 1428348-94-0
M. Wt: 356.41
InChI Key: XECLHPKPVBEKBA-UHFFFAOYSA-N
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Description

5-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)benzo[d]oxazol-2(3H)-one is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)benzo[d]oxazol-2(3H)-one typically involves multiple steps, starting from commercially available reagents. One common approach involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form the spirocyclic intermediate . This intermediate is then subjected to further reactions, including sulfonylation and cyclization, to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for large-scale production by adjusting reaction conditions, such as temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

5-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)benzo[d]oxazol-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

5-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)benzo[d]oxazol-2(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)benzo[d]oxazol-2(3H)-one is unique due to its specific spirocyclic structure and the presence of both sulfur and oxygen atoms within the ring system. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

5-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)-3H-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5S2/c17-13-15-11-9-10(1-2-12(11)21-13)23(18,19)16-5-3-14(4-6-16)20-7-8-22-14/h1-2,9H,3-8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECLHPKPVBEKBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCS2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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